molecular formula C14H13N5O B12915691 N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide CAS No. 825621-41-8

N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide

Cat. No.: B12915691
CAS No.: 825621-41-8
M. Wt: 267.29 g/mol
InChI Key: MOYYFWOZJNJILE-UHFFFAOYSA-N
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Description

N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the imidazole ring, which is a common scaffold in many biologically active molecules, adds to the compound’s potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-phenyl-1H-imidazole-2-carboxylic acid with hydrazine to form the pyrazole ring. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. detailed industrial methods for this specific compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazole or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The pyrazole ring can interact with various receptors, influencing signaling pathways. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Phenyl-1H-imidazol-2-yl)acetamide: Shares the imidazole ring but lacks the pyrazole ring.

    N-(4-Phenyl-1H-pyrazol-2-yl)acetamide: Contains the pyrazole ring but lacks the imidazole ring.

Uniqueness

N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide is unique due to the presence of both imidazole and pyrazole rings, which can confer a combination of biological activities not seen in compounds with only one of these rings. This dual-ring structure allows for more versatile interactions with biological targets, potentially leading to enhanced therapeutic effects .

Properties

CAS No.

825621-41-8

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-[5-(5-phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C14H13N5O/c1-9(20)17-12-8-16-19-13(12)14-15-7-11(18-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18)(H,16,19)(H,17,20)

InChI Key

MOYYFWOZJNJILE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(NN=C1)C2=NC=C(N2)C3=CC=CC=C3

Origin of Product

United States

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